molecular formula C11H15N5O4 B13912342 n6-Methyladenosin

n6-Methyladenosin

Cat. No.: B13912342
M. Wt: 281.27 g/mol
InChI Key: VQAYFKKCNSOZKM-GZCUOZMLSA-N
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Description

N6-Methyladenosine is a naturally occurring modified nucleoside found in various RNA molecules, including messenger RNA, transfer RNA, ribosomal RNA, and small nuclear RNA. It is one of the most prevalent internal modifications in eukaryotic messenger RNA and plays a crucial role in regulating gene expression and RNA metabolism. This modification involves the methylation of the nitrogen atom at the sixth position of the adenine base, which can influence RNA stability, splicing, translation, and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyladenosine typically involves the methylation of adenosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of N6-Methyladenosine may involve enzymatic methods using methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the adenine base in RNA. The process can be optimized for large-scale production by using recombinant DNA technology to overexpress the methyltransferase enzymes in microbial hosts .

Chemical Reactions Analysis

Types of Reactions: N6-Methyladenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N6-Methyladenosine has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study RNA modifications and their effects on RNA structure and function.

    Biology: N6-Methyladenosine plays a critical role in regulating gene expression, RNA splicing, and RNA stability.

    Medicine: Dysregulation of N6-Methyladenosine levels has been linked to various diseases, including cancer, neurological disorders, and metabolic diseases.

    Industry: N6-Methyladenosine is used in the development of RNA-based therapeutics and diagnostics.

Mechanism of Action

N6-Methyladenosine exerts its effects by influencing RNA metabolism and gene expression. The methylation of adenosine at the sixth position can alter RNA structure, making it more or less accessible to RNA-binding proteins and other regulatory factors. This modification can affect RNA stability, splicing, translation, and degradation. The molecular targets and pathways involved include:

Comparison with Similar Compounds

N6-Methyladenosine can be compared with other similar RNA modifications:

    N1-Methyladenosine: Methylation occurs at the first nitrogen atom of adenine.

    5-Methylcytosine: Methylation occurs at the fifth carbon atom of cytosine.

    Pseudouridine: A modified nucleoside where uridine is isomerized to pseudouridine.

N6-Methyladenosine is unique in its widespread occurrence and significant impact on RNA metabolism and gene expression. Its dynamic and reversible nature makes it a key player in the regulation of various biological processes .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1

InChI Key

VQAYFKKCNSOZKM-GZCUOZMLSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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